![molecular formula C16H27N3O B14596078 N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea CAS No. 60810-02-8](/img/structure/B14596078.png)
N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms. The compound also contains a butyl group, an ethyl group, and a phenyl group, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea typically involves the reaction of an isocyanate or carbamoyl chloride with an amine. One common method is the reaction of butyl isocyanate with N-{3-[ethyl(phenyl)amino]propyl}amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted urea derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-{3-[methyl(phenyl)amino]propyl}urea
- N-Butyl-N’-{3-[ethyl(phenyl)amino]ethyl}urea
- N-Butyl-N’-{3-[ethyl(phenyl)amino]butyl}urea
Uniqueness
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
60810-02-8 |
|---|---|
Molecular Formula |
C16H27N3O |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
1-butyl-3-[3-(N-ethylanilino)propyl]urea |
InChI |
InChI=1S/C16H27N3O/c1-3-5-12-17-16(20)18-13-9-14-19(4-2)15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3,(H2,17,18,20) |
InChI Key |
YVMOCLUATWEMCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NCCCN(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
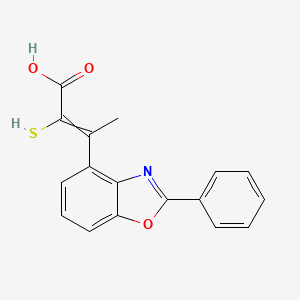
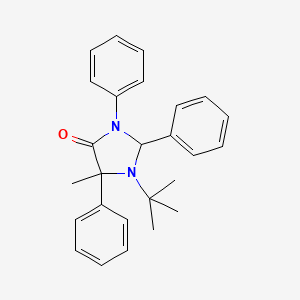
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
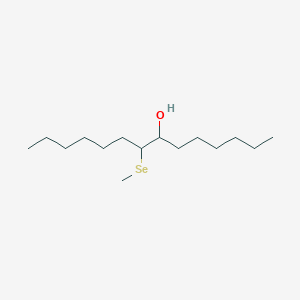
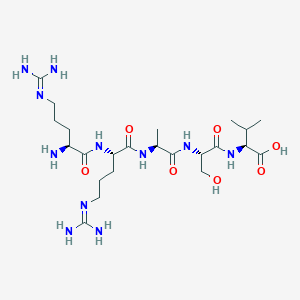
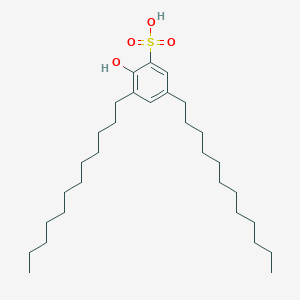

![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
